methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate
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Overview
Description
METHYL 2-[((E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a cyano group, and a propenoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[((E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorobenzyl ether, followed by the introduction of the cyano and propenoyl groups through various organic reactions. Common reagents used in these reactions include chlorinating agents, cyanating agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[((E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
METHYL 2-[((E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
METHYL 2-[((E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE can be compared with similar compounds such as:
- METHYL 2-[((E)-3-{3-CHLORO-4-[(2-METHYLBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE
- METHYL 2-[((E)-3-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C25H18Cl2N2O4 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C25H18Cl2N2O4/c1-32-25(31)19-7-3-5-9-22(19)29-24(30)18(14-28)12-16-10-11-23(21(27)13-16)33-15-17-6-2-4-8-20(17)26/h2-13H,15H2,1H3,(H,29,30)/b18-12+ |
InChI Key |
VNVUIZQPAIOKBO-LDADJPATSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)Cl)/C#N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)Cl)C#N |
Origin of Product |
United States |
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